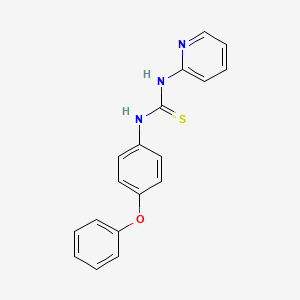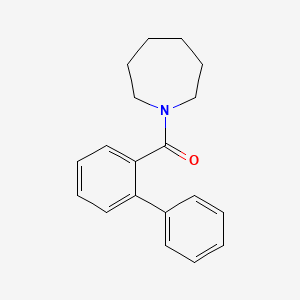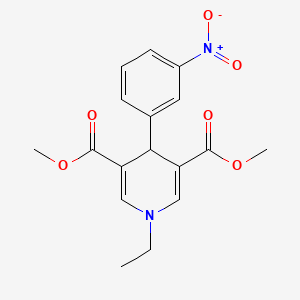
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMK-1, is a chemical compound that belongs to the class of coumarin derivatives. BMK-1 has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to scavenge free radicals and to protect cells from oxidative stress. In addition, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant activities, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential applications in drug discovery and development. However, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, including the development of new synthetic methods to improve the yield and purity of the compound, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in animal models and clinical trials. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles, and for the identification of new targets and pathways for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential applications in scientific research.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a promising compound for the development of new drugs for the treatment of various diseases, particularly in the field of biochemistry and pharmacology. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory and antioxidant activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future studies are needed to fully understand the potential applications of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with 3,4-methylenedioxyphenylacetic acid, followed by the formation of an amide bond with 3-amino-4-methoxybenzoic acid. The final product is obtained after a cyclization reaction with acetic anhydride. The synthesis method of N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. N-1,3-benzodioxol-5-yl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential applications in drug discovery and development, as it can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-22-14-4-2-3-10-7-12(18(21)25-16(10)14)17(20)19-11-5-6-13-15(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMMXLHBOUBPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)








![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)